molecular formula C13H22O3 B13760084 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol CAS No. 4740-81-2

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol

Cat. No.: B13760084
CAS No.: 4740-81-2
M. Wt: 226.31 g/mol
InChI Key: NUQAIRUKFLHEIK-YRNVUSSQSA-N
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Description

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide. The compound’s molecular formula is C13H22O2, and it has a molar mass of 210.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an insecticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound has a similar structure but differs in the position of the functional groups.

    2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane: Another structurally similar compound with variations in the dioxane ring.

Uniqueness

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its efficacy as an insecticide and its use in fragrance production highlight its versatility and importance in various fields.

Properties

CAS No.

4740-81-2

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol

InChI

InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+

InChI Key

NUQAIRUKFLHEIK-YRNVUSSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/C1OCC(CO1)O)/C)C

Canonical SMILES

CC(=CCCC(=CC1OCC(CO1)O)C)C

Origin of Product

United States

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